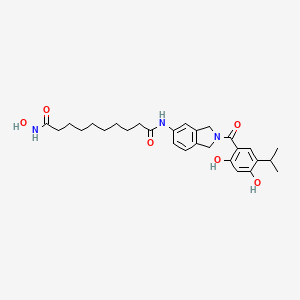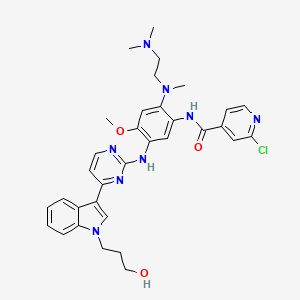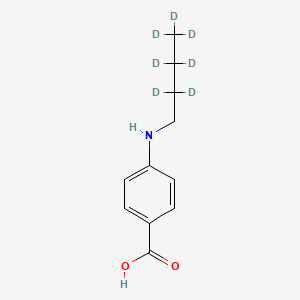
4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butylamino)benzoic Acid D7, also known as 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid, is a deuterated form of 4-(Butylamino)benzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C11H8D7NO2, and it has a molecular weight of 200.29 g/mol . Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)benzoic Acid D7 typically involves the deuteration of 4-(Butylamino)benzoic acid. This process can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents such as deuterated solvents or deuterated acids to achieve the desired substitution.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterated product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Butylamino)benzoic Acid D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-(Butylamino)benzoic Acid D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mecanismo De Acción
The mechanism of action of 4-(Butylamino)benzoic Acid D7 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways by altering bond strengths and reaction rates. This can lead to differences in the behavior of the deuterated compound compared to its non-deuterated counterpart .
Comparación Con Compuestos Similares
4-(Butylamino)benzoic Acid: The non-deuterated form of the compound.
Ethyl 4-(Butylamino)benzoate: An ethyl ester derivative used in chemical synthesis.
4-(Butylamino)-benzoic Acid, Methyl Ester: Another ester derivative used in organic synthesis.
Uniqueness: The uniqueness of 4-(Butylamino)benzoic Acid D7 lies in its deuterium content, which provides distinct advantages in research applications. Deuterated compounds are valuable tools for studying reaction mechanisms, metabolic pathways, and isotope effects, making them indispensable in various scientific fields.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-(2,2,3,3,4,4,4-heptadeuteriobutylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i1D3,2D2,3D2 |
Clave InChI |
YCCRFDDXAVMSLM-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCCCNC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


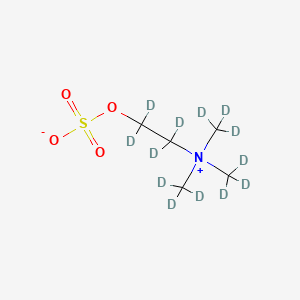



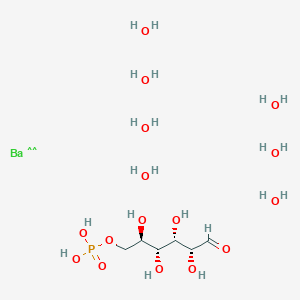
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
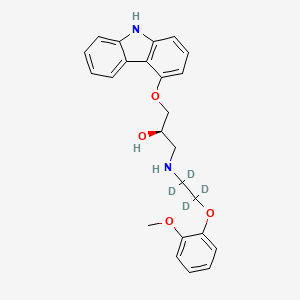
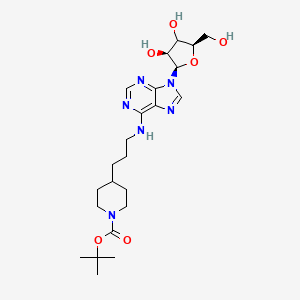

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

